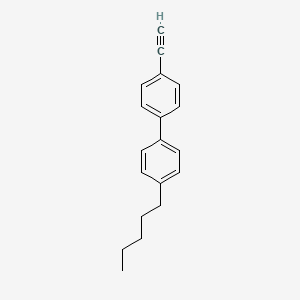

4-Ethynyl-4'-pentyl-1,1'-biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-(4-pentylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-15H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHXPGWTCYKGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392554 | |

| Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80563-43-5 | |

| Record name | 4-ETHYNYL-4'-PENTYL-1,1'-BIPHENYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-4â??-pentylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Ethynyl-4'-pentyl-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-ethynyl-4'-pentyl-1,1'-biphenyl, a molecule of significant interest in materials science and as a building block in the development of novel therapeutics. The synthesis is strategically divided into two primary stages: the construction of a functionalized biphenyl core and the subsequent introduction of the terminal alkyne. This document details the underlying chemical principles, step-by-step experimental protocols, and critical considerations for achieving a successful synthesis. The methodologies presented are grounded in established organometallic cross-coupling reactions, primarily the Suzuki-Miyaura and Sonogashira couplings, ensuring a robust and reproducible synthetic route.

Introduction: The Significance of this compound

This compound is a versatile organic molecule characterized by a rigid biphenyl scaffold, a flexible pentyl chain, and a reactive terminal ethynyl group. This unique combination of structural features imparts properties that are highly sought after in various scientific disciplines. In materials science, the rigid-linear nature of the biphenylacetylene core makes it a valuable component in the design of liquid crystals and organic light-emitting diodes (OLEDs).[1][2] The terminal alkyne functionality serves as a key reactive handle for "click" chemistry and further molecular elaborations. In the realm of drug discovery, the biphenyl scaffold is a recognized privileged structure, and the ethynyl group can act as a pharmacophore or a point of attachment for creating more complex bioactive molecules.

This guide will delineate a reliable and efficient synthetic pathway to this important compound, focusing on the practical aspects of the synthesis and the chemical reasoning that underpins the chosen methodologies.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively approached through a convergent two-stage strategy. The first stage involves the construction of a 4-halo-4'-pentyl-1,1'-biphenyl intermediate. The second stage is the introduction of the ethynyl group via a Sonogashira coupling reaction. This approach allows for the independent synthesis and purification of the precursors, leading to a higher overall yield and purity of the final product.

Sources

An In-depth Technical Guide to 4-Ethynyl-4'-pentyl-1,1'-biphenyl: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Ethynyl-4'-pentyl-1,1'-biphenyl, a liquid crystalline compound with significant potential in advanced materials science. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications in liquid crystal displays and organic semiconductors. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of novel organic functional materials.

Molecular Structure and Physicochemical Properties

This compound is a rod-like molecule featuring a rigid biphenyl core, a flexible pentyl chain, and a reactive ethynyl group. This unique combination of structural motifs imparts the molecule with its liquid crystalline properties and makes it a versatile building block for more complex supramolecular architectures.

The biphenyl core provides a rigid, planar backbone that promotes intermolecular π-π stacking, a key interaction for the formation of liquid crystal phases. The flexible pentyl chain introduces conformational entropy, which helps to lower the melting point and broaden the temperature range of the liquid crystal phase. Finally, the terminal ethynyl group is a highly versatile functional group that can participate in a variety of chemical transformations, such as click chemistry and polymerization, allowing for the facile synthesis of novel materials.

| Property | Estimated Value | Rationale/Source |

| Molecular Formula | C23H22 | Based on molecular structure |

| Molecular Weight | 298.42 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Based on similar biphenyl compounds[1] |

| Melting Point | 80-100 °C | Estimated based on 4-Ethyl-4'-ethynyl-1,1'-biphenyl (85-88 °C)[2] and 4-Ethynylbiphenyl (88-91 °C)[3], with the pentyl group expected to slightly alter the melting point. |

| Boiling Point | > 350 °C | Estimated based on 4-Ethyl-4'-ethynyl-1,1'-biphenyl (~383 °C)[2]. High boiling points are characteristic of biphenyl derivatives. |

| Solubility | Soluble in common organic solvents (e.g., THF, dichloromethane, toluene) | Biphenyl compounds are generally soluble in organic solvents.[2] |

Spectroscopic Characterization (Predicted)

Based on the analysis of related compounds, the following spectroscopic characteristics are predicted for this compound:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the biphenyl rings, the protons of the pentyl chain, and the acetylenic proton. The aromatic protons will appear in the range of 7.0-8.0 ppm. The pentyl chain protons will appear as a series of multiplets in the upfield region (0.8-2.7 ppm). The acetylenic proton will be a singlet at around 3.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a number of signals corresponding to the different carbon environments in the molecule. The aromatic carbons will resonate in the region of 120-145 ppm. The carbons of the pentyl chain will appear in the range of 14-36 ppm. The acetylenic carbons will be observed between 75 and 85 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A sharp peak around 3300 cm⁻¹ will correspond to the C-H stretch of the terminal alkyne. The C≡C triple bond stretch will appear as a weak band around 2100 cm⁻¹. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the pentyl chain and the biphenyl core.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5] This reaction involves the palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide.

Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from 4-pentylbiphenyl.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodo-4'-pentylbiphenyl and ethynyltrimethylsilane, followed by deprotection.

Materials:

-

4-iodo-4'-pentylbiphenyl (1 equivalent)

-

Ethynyltrimethylsilane (1.2 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (TEA) (3 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-4'-pentylbiphenyl, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane to the reaction mixture dropwise via a syringe.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with dichloromethane.

-

Purification of Silylated Intermediate: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(trimethylsilylethynyl)-4'-pentyl-1,1'-biphenyl.

-

Deprotection: Dissolve the purified silylated intermediate in a mixture of methanol and THF. Add potassium carbonate and stir the mixture at room temperature for 2-4 hours.

-

Final Purification: After the deprotection is complete (monitored by TLC), remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane. Wash the organic layer with water, dry over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization.

Applications in Advanced Materials

The unique molecular structure of this compound makes it a promising candidate for applications in liquid crystal displays (LCDs) and organic thin-film transistors (OTFTs).

Liquid Crystal Displays

Rod-like molecules with a rigid core and flexible tails, such as this compound, are the fundamental components of nematic liquid crystals used in twisted nematic (TN) LCDs.[6] The ability of these molecules to align in a preferred direction and have their orientation controlled by an external electric field is the basis of this technology.

Caption: Workflow for fabricating a twisted nematic liquid crystal display cell.

Protocol for Twisted Nematic Liquid Crystal Cell Fabrication:

-

Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO)-coated glass substrates.

-

Alignment Layer Deposition: Spin-coat a thin layer of a polymer alignment layer, such as polyvinyl alcohol (PVA), onto the ITO surface of both substrates.

-

Rubbing: Unidirectionally rub the PVA layer with a soft cloth to create microgrooves that will align the liquid crystal molecules. The rubbing directions on the two substrates should be perpendicular to each other.

-

Cell Assembly: Assemble the two substrates with the rubbed surfaces facing each other, separated by spacers (e.g., polymer beads) to maintain a uniform cell gap. Seal the edges with a UV-curable epoxy, leaving a small opening for filling.

-

Liquid Crystal Filling: Fill the cell with this compound in its isotropic phase (heated above its clearing point) via capillary action.

-

Sealing: Seal the filling port with the UV-curable epoxy.

-

Polarizer Lamination: Laminate two polarizers on the outer surfaces of the cell, with their polarization axes orthogonal to each other and parallel to the rubbing directions of the adjacent alignment layers.

Organic Semiconductors

The extended π-conjugated system of the biphenyl core in this compound suggests its potential as an organic semiconductor. The ability to form ordered thin films is crucial for efficient charge transport in organic thin-film transistors (OTFTs). Solution-based deposition techniques, such as solution shearing, are promising for the fabrication of large-area, low-cost organic electronic devices.

Caption: Workflow for fabricating a bottom-gate, top-contact organic thin-film transistor.

Protocol for OTFT Fabrication via Solution Shearing:

-

Substrate Preparation: Use a heavily doped silicon wafer with a thermally grown silicon dioxide layer as the substrate, where the silicon acts as the gate electrode and the silicon dioxide as the gate dielectric.

-

Solution Preparation: Prepare a solution of this compound in a high-boiling-point organic solvent (e.g., toluene or dichlorobenzene).

-

Solution Shearing: Deposit the organic semiconductor solution onto the substrate. Use a blade to spread the solution at a controlled speed and temperature. The evaporation of the solvent will lead to the crystallization of the organic semiconductor into a thin film.

-

Source and Drain Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) onto the organic semiconductor layer through a shadow mask using thermal evaporation.

-

Device Characterization: Characterize the electrical properties of the fabricated OTFT, including its charge carrier mobility, on/off ratio, and threshold voltage.

Conclusion and Future Outlook

This compound is a fascinating molecule with significant potential for applications in advanced materials. Its unique molecular architecture, combining a rigid biphenyl core with a flexible alkyl chain and a reactive ethynyl group, gives rise to its valuable liquid crystalline and semiconducting properties. While experimental data on this specific molecule is limited, by drawing parallels with closely related compounds, we can confidently predict its behavior and design synthetic and fabrication protocols.

Future research should focus on the detailed experimental characterization of this compound to validate the predicted properties. Furthermore, the exploration of its derivatives, synthesized via the versatile ethynyl group, could lead to the discovery of new materials with tailored properties for next-generation electronic and optoelectronic devices.

References

-

Lisensky, G., et al. "Preparation of a Liquid Crystal Pixel." MRSEC Education Group. [Link]

-

Katz, D. A. "Preparation of a Liquid Crystal Pixel." [Link]

-

ChemBK. "4-Ethyl-4'-ethynyl-1,1'-biphenyl." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Science Behind 4-Pentyl-4'-iodobiphenyl: Properties and Applications." [Link]

-

PubChem. "1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-." [Link]

-

The Royal Society of Chemistry. "Supporting Information for..." [Link]

-

PubChem. "4-Ethynyl-1,1'-biphenyl." [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Strategic Importance of 4-Pentyl-4'-iodobiphenyl in the Chemical Industry." [Link]

-

Chemsrc.com. "4-Ethynyl-1,1'-biphenyl Price from Supplier Brand ThermoFisher." [Link]

-

Stanford University. "Method of Organic Semiconductor Thin Film." [Link]

-

MDPI. "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst." [Link]

-

SynArchive. "Sonogashira Coupling." [Link]

-

PubChem. "4-Pentylbiphenyl." [Link]

-

Organic Chemistry Portal. "Sonogashira Coupling." [Link]

-

ResearchGate. "Major steps used in fabrication of organic thin film transistors." [Link]

-

University of Pennsylvania. "Fabrication of Organic Thin Film Transistors using Inkjet Printing of PEDOT:PSS." [Link]

-

Labinsights. "Manufacturing Steps of Liquid Crystal Materials." [Link]

-

Ministry of Science and Technology, India. "New technique for efficient fabrication of liquid crystal display devices with lowered cost." [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). "Printing of Organic Thin-film Transistor Arrays on Flexible Substrates." [Link]

-

ResearchGate. "Sonogashira Cross Coupling of alkyne-substituted phenyl iodides with..." [Link]

-

The Royal Society of Chemistry. "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information." [Link]

- Google Patents. "Methods of manufacturing liquid crystal display devices."

-

The Royal Society of Chemistry. "Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water." [Link]

-

Oregon State University. "13C NMR Chemical Shift." [Link]

-

National Center for Biotechnology Information. "Copper-free Sonogashira cross-coupling reactions: an overview." [Link]

-

"Tables For Organic Structure Analysis." [Link]

-

"13-C NMR Chemical Shift Table.pdf." [Link]

-

ResearchGate. "Table 1: 1H- and 13C-NMR chemical shift values of nepetin." [Link]

-

PubChem. "4'-Ethynyl-[1,1'-biphenyl]-4-ol." [Link]

-

PrepChem.com. "Preparation of 4-iodobiphenyl." [Link]

-

Wikipedia. "Biphenyl." [Link]

-

NIST. "[1,1'-Biphenyl]-4,4'-diol." [Link]

Sources

- 1. Solution Sheared Deposition of Organic Semiconductor Thin-Films with Oriented Crystalline Morphology | Explore Technologies [techfinder.stanford.edu]

- 2. tud.qucosa.de [tud.qucosa.de]

- 3. 4-Ethyl-4'-ethynyl-1,1'-biphenyl | C16H14 | CID 46912042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. meadowlark.com [meadowlark.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. 1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl- | C27H28 | CID 13609025 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Ethynyl-4'-pentyl-1,1'-biphenyl: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive framework for the spectroscopic analysis of 4-Ethynyl-4'-pentyl-1,1'-biphenyl, a molecule of significant interest in materials science, particularly in the field of liquid crystals.[1][2][3] This document moves beyond a simple data summary, offering an in-depth, experience-driven approach to acquiring and interpreting the spectroscopic data essential for structural verification, purity assessment, and quality control. We will explore the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, chemists, and drug development professionals, providing detailed experimental protocols, predicted data based on analogous structures, and the scientific rationale behind the interpretation of spectral features.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound is a calamitic (rod-like) molecule featuring three key domains: a rigid biphenyl core, a flexible n-pentyl aliphatic tail, and a chemically active terminal ethynyl group. This unique combination of a rigid core and a flexible chain is characteristic of many liquid crystalline materials.[2] The ethynyl group provides a site for further functionalization, making it a versatile building block in organic synthesis.

Chemical Structure

Caption: Molecular structure of this compound.

Computed Physicochemical Data

A summary of the core physicochemical properties, essential for sample preparation and mass spectrometry, is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₀ | Calculated |

| Molecular Weight | 260.38 g/mol | Calculated |

| Monoisotopic Mass | 260.15650 Da | Calculated |

| IUPAC Name | 1-ethynyl-4-(4-pentylphenyl)benzene | |

| Physical State | Expected to be a white or off-white solid at STP[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise & Rationale: Why NMR is Critical

For a molecule like this compound, NMR is indispensable. ¹H NMR will confirm the presence and connectivity of the pentyl chain, the distinct aromatic protons on the two rings, and the unique terminal alkyne proton. ¹³C NMR will complement this by identifying all unique carbon environments, including the characteristic sp-hybridized carbons of the ethynyl group, which are difficult to detect by other means.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol describes a self-validating system for obtaining high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single residual solvent peak at ~7.26 ppm, which is unlikely to overlap with key analyte signals.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a 30-45° pulse angle to ensure quantitative integration without saturating the signals.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds.

-

-

¹³C NMR Acquisition:

-

Switch to the carbon probe or tune the broadband probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to 0-200 ppm.

-

Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum is based on the analysis of structurally similar compounds and established chemical shift principles.[1]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -C≡C-H | ~3.1 | Singlet (s) | 1H | The acetylenic proton is deshielded by the π-system but shielded by magnetic anisotropy, resulting in a characteristic downfield singlet. |

| Aromatic H | 7.2 - 7.7 | Multiplet (m) | 8H | The biphenyl protons exist in a complex, overlapping multiplet region due to coupling and slight differences in their electronic environments. |

| -CH₂- (Benzylic) | ~2.65 | Triplet (t) | 2H | This methylene group is adjacent to an aromatic ring, causing significant deshielding. It appears as a triplet due to coupling with the adjacent CH₂ group. |

| -CH₂- (Alkyl) | 1.3 - 1.7 | Multiplet (m) | 4H | These two methylene groups are in the middle of the pentyl chain and have similar chemical environments, leading to a complex, overlapping multiplet. |

| -CH₃ | ~0.9 | Triplet (t) | 3H | The terminal methyl group is in a typical aliphatic environment, appearing as an upfield triplet due to coupling with the adjacent CH₂ group. |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides a carbon map of the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aromatic C | 120 - 145 | The sp² hybridized carbons of the biphenyl core resonate in this typical aromatic region. Quaternary carbons will have lower intensity. |

| -C≡C-H | ~84 | The terminal sp-hybridized carbon of the alkyne. |

| -C≡C- | ~77 | The internal sp-hybridized carbon of the alkyne, attached to the biphenyl ring. |

| Aliphatic -CH₂- | 22 - 36 | The four sp³ hybridized methylene carbons of the pentyl chain. The benzylic carbon will be the most downfield (~35 ppm). |

| Aliphatic -CH₃ | ~14 | The terminal sp³ hybridized methyl carbon, appearing at the most upfield position. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Principle of Analysis

The analysis relies on the principle that specific chemical bonds vibrate at characteristic frequencies. For this compound, we expect to see distinct peaks corresponding to the C-H bonds of the alkyne, aromatic rings, and alkyl chain, as well as the unique carbon-carbon triple and double bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Expected Vibrational Modes

The key diagnostic peaks in the FT-IR spectrum are summarized below.[4][5]

| Wavenumber (cm⁻¹) | Bond | Vibrational Mode | Intensity |

| ~3300 | ≡C-H | Stretch | Strong, Sharp |

| 3100-3000 | Ar C-H | Stretch | Medium |

| 2950-2850 | Alkyl C-H | Stretch | Strong |

| ~2110 | -C≡C- | Stretch | Weak-Medium, Sharp |

| ~1600, ~1500 | Ar C=C | Stretch | Medium-Strong |

| ~1465 | -CH₂- | Bend (Scissoring) | Medium |

| 900-675 | Ar C-H | Bend (Out-of-plane) | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirm its molecular formula, and gain structural insights from fragmentation patterns.

Rationale and Technique Selection

For a relatively nonpolar and volatile molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice.[6] EI is a hard ionization technique that provides reproducible fragmentation patterns, creating a "fingerprint" of the molecule that is useful for structural confirmation. The molecular ion (M⁺) is expected to be clearly visible.

Experimental Protocol (GC-MS with Electron Ionization)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 300 °C at 20 °C/min, and hold for 5 min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The most critical peak will be the molecular ion peak at m/z = 260.16 . High-resolution MS should confirm the mass to within 5 ppm of the theoretical value (260.15650), validating the molecular formula C₂₀H₂₀.

-

Key Fragmentation Patterns:

-

Benzylic Cleavage: A prominent fragment is expected at m/z = 203 , corresponding to the loss of a butyl radical (•C₄H₉) from the pentyl chain. This is a highly stable benzylic cation.

-

Biphenyl Ion: A fragment corresponding to the biphenyl core may also be observed.

-

Integrated Spectroscopic Workflow

The synergy of these techniques provides a comprehensive and self-validating characterization of the target molecule. The workflow ensures that the identity, structure, and purity are confirmed with a high degree of confidence.

Caption: Integrated workflow for the complete spectroscopic characterization.

References

-

PubChem. (n.d.). 4-Ethynyl-1,1'-biphenyl. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. Available at: [Link]

-

PubChem. (n.d.). 4'-Ethynyl-[1,1'-biphenyl]-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-Ethynyl-4-pentylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-. National Center for Biotechnology Information. Available at: [Link]

-

El-ghayoury, A. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Engineering Research and General Science. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. Available at: [Link]

-

Tkachenko, V., et al. (2010). Study of Nematic Liquid Crystals by Spectroscopic Ellipsometry. Molecular Crystals and Liquid Crystals. Available at: [Link]

-

IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Available at: [Link]

-

Arabian Journal of Chemistry. (2024). Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Available at: [Link]

-

Al-Rawi, A. M., et al. (2012). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules. Available at: [Link]

-

Taylor & Francis Online. (2016). Liquid crystal textures: an overview. Available at: [Link]

-

Wikipedia. (n.d.). Biphenyl. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6). Available at: [Link]

-

PubChem. (n.d.). 4-Pentylbiphenyl. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra (a) 1,1,2,2-tetrakis(4-formyl-(1,1′-biphenyl))ethane.... Available at: [Link]

Sources

An In-depth Technical Guide to the Liquid Crystal Phases of 4-Ethynyl-4'-pentyl-1,1'-biphenyl

This guide provides a comprehensive technical overview of the synthesis, characterization, and liquid crystalline phases of 4-Ethynyl-4'-pentyl-1,1'-biphenyl. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the physicochemical properties and phase behavior of calamitic liquid crystals.

Introduction: The Significance of Biphenyl-Based Liquid Crystals

Liquid crystals represent a unique state of matter that exhibits properties intermediate between those of a conventional liquid and a solid crystal. Molecules that form these phases, known as mesogens, possess a degree of orientational order but lack long-range positional order.[1] Among the various classes of thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, calamitic (rod-shaped) mesogens based on a biphenyl core are of significant interest. Their rigid, elongated structure is conducive to the formation of nematic and smectic phases, which are fundamental to applications in liquid crystal displays (LCDs) and other electro-optic devices.

The subject of this guide, this compound, is a calamitic mesogen featuring a rigid biphenyl core, a flexible pentyl alkyl chain, and a terminal ethynyl group. This specific molecular architecture is designed to elicit liquid crystalline behavior. The biphenyl core provides the necessary rigidity and anisotropy, the pentyl chain imparts fluidity and influences the transition temperatures, and the ethynyl group can affect the electronic properties and intermolecular interactions. Understanding the relationship between these structural components and the resulting liquid crystal phases is crucial for the rational design of new materials with tailored properties.[2]

This guide will delve into the synthesis of this molecule and the key experimental techniques used to elucidate its rich phase behavior, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Synthesis and Characterization

The synthesis of this compound can be approached through multi-step organic synthesis, typically involving the creation of the substituted biphenyl core followed by the introduction of the ethynyl group. A common and effective method for forming the biphenyl linkage is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic route would involve the coupling of a pentyl-substituted phenylboronic acid with a bromo- or iodo-substituted phenylacetylene derivative. The terminal alkyne is often protected during the coupling reaction and subsequently deprotected to yield the final product.

Illustrative Synthetic Pathway:

-

Sonogashira Coupling: Coupling of 4-bromobiphenyl with a protected acetylene, such as trimethylsilylacetylene, using a palladium catalyst.

-

Deprotection: Removal of the silyl protecting group to yield 4-ethynylbiphenyl.

-

Functionalization: Introduction of the pentyl group at the 4' position. This can be achieved through various methods, including Friedel-Crafts acylation followed by reduction, or through another cross-coupling reaction if starting with a di-functionalized biphenyl.

Purification of the final product is critical for accurate characterization of its liquid crystalline properties, as impurities can significantly alter phase transition temperatures. Recrystallization from a suitable solvent system is a common purification method.

Characterization of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the C≡C stretch of the ethynyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C19H20 |

| Molecular Weight | 248.37 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white crystalline solid |

Characterization of Liquid Crystal Phases

The identification and characterization of the liquid crystal phases (mesophases) of this compound are accomplished through a combination of complementary analytical techniques.[3]

Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. It is exceptionally sensitive to the enthalpy changes that accompany phase transitions. For liquid crystals, DSC provides precise temperatures for transitions between the crystalline, various liquid crystalline, and isotropic liquid phases.[4]

Experimental Protocol: DSC Analysis

-

Sample Preparation: A small amount of the purified this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxidation.

-

Thermal Program:

-

The sample is heated to a temperature well above its expected clearing point (transition to the isotropic liquid) to erase any previous thermal history.

-

The sample is then cooled at a controlled rate (e.g., 5-10 °C/min) to observe the transitions from the isotropic liquid to the liquid crystal phases and finally to the crystalline state.

-

A subsequent heating run at the same rate is performed to observe the transitions from the crystalline state through the mesophases to the isotropic liquid.

-

-

Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures of the phase transitions and the associated enthalpy changes (ΔH).

Data Presentation: Hypothetical Phase Transition Data for this compound

Based on the behavior of similar biphenyl liquid crystals, a hypothetical set of transition temperatures and enthalpies is presented below.[5][6]

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |

| Heating Cycle | |||

| Crystal to Nematic | 45.2 | 46.5 | 65.8 |

| Nematic to Isotropic | 68.1 | 68.9 | 2.5 |

| Cooling Cycle | |||

| Isotropic to Nematic | 68.5 | 67.8 | -2.4 |

| Nematic to Crystal | 35.6 | 32.1 | -58.3 |

Note: These values are illustrative and would need to be determined experimentally.

Polarized Optical Microscopy (POM)

Expertise & Experience: POM is an indispensable technique for the qualitative identification of liquid crystal phases.[7] Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers. This is due to the anisotropic nature of the liquid crystal, which causes it to be birefringent.[8]

Experimental Protocol: POM Analysis

-

Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.

-

Heating and Cooling: The slide is placed on a hot stage attached to the polarizing microscope. The sample is heated into the isotropic phase, which appears dark (extinct) between the crossed polarizers.

-

Observation: The sample is then slowly cooled. As it transitions into a liquid crystalline phase, light is transmitted, and a characteristic texture appears. The textures are observed and recorded as the sample is cooled through its various mesophases and into the crystalline state.

-

Shear Application: Gentle shearing of the sample by moving the coverslip can help in aligning the molecules and clarifying the observed textures.

Expected Textures:

-

Nematic Phase: Upon cooling from the isotropic liquid, the nematic phase typically appears as a "schlieren" texture, characterized by dark brushes that correspond to regions where the director is aligned with the polarizer or analyzer.[9] Another common nematic texture is the "marbled" texture.

-

Smectic A Phase: If a smectic phase were present at lower temperatures, it might exhibit a "focal-conic" or "fan-shaped" texture.[8]

X-ray Diffraction (XRD)

Expertise & Experience: XRD provides definitive structural information about the arrangement of molecules in different phases.[10] By analyzing the diffraction pattern, one can distinguish between the less-ordered nematic phase and the layered smectic phases.[11]

Experimental Protocol: XRD Analysis

-

Sample Preparation: The liquid crystal sample is loaded into a thin-walled glass capillary tube.

-

Alignment (Optional but Recommended): The sample can be aligned by drawing it into the capillary in its nematic phase or by applying a magnetic field.

-

Data Collection: The capillary is placed in a temperature-controlled holder in the path of a monochromatic X-ray beam. Diffraction patterns are collected at various temperatures corresponding to the different phases identified by DSC and POM.

-

Pattern Analysis:

-

Nematic Phase: The XRD pattern of a nematic phase shows a diffuse outer ring at a wide angle, corresponding to the average intermolecular distance, and possibly diffuse inner spots at small angles if cybotactic clusters are present.

-

Smectic A Phase: A smectic A phase would exhibit a sharp, layer-like reflection at a small angle, corresponding to the smectic layer spacing, in addition to the diffuse wide-angle ring.[12]

-

Structure-Property Relationships

The liquid crystalline behavior of this compound is a direct consequence of its molecular structure:

-

Rigid Biphenyl Core: The two phenyl rings provide the necessary rigidity and shape anisotropy for the formation of ordered liquid crystal phases.[13]

-

Flexible Pentyl Chain: This alkyl chain contributes to the overall molecular length but also introduces flexibility, which lowers the melting point and allows for the existence of mesophases at accessible temperatures. The length of the alkyl chain is a key determinant of the type of mesophase formed and the transition temperatures.

-

Terminal Ethynyl Group: The linear ethynyl group extends the conjugation of the aromatic core, which can enhance the intermolecular π-π stacking interactions. This can lead to increased thermal stability of the mesophases.

Visualization of Molecular Structure and Phase Transitions

References

-

Analysis of the shape of x-ray diffraction peaks originating from the hexatic phase of liquid crystal films. (2017-05-23). Molecular Crystals and Liquid Crystals. [Link]

-

X-ray Liquid Crystal Structure Analysis. Physics and Chemistry of Molecular Assemblies. [Link]

-

X-ray studies of the phases and phase transitions of liquid crystals. IUCr Journals. [Link]

-

Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]

-

The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022-08-28). Chemistry LibreTexts. [Link]

-

Liquid crystal textures: an overview. Taylor & Francis Online. [Link]

-

Characterization of Liquid Crystals: A Literature Review. (2016-07-22). Journal of Crystallization Process and Technology. [Link]

-

X-Ray Diffraction by Liquid Crystals. Taylor & Francis Online. [Link]

-

Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journals. [Link]

-

Polarized optical microscopy textures of the uniformly aligned nematic... ResearchGate. [Link]

-

Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. SciSpace. [Link]

-

Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]

-

Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. MDPI. [Link]

-

Perspective on structure-property relationship of room temperature single-component liquid crystals. ResearchGate. [Link]

-

Calorimetric study on two biphenyl liquid crystals. ElectronicsAndBooks. [Link]

-

Polarized optical microscope textures observed for NT3.5. ResearchGate. [Link]

-

DSC traces obtained during continuous heating of liquid crystals and... ResearchGate. [Link]

-

Synthesis, characterization, mesogenic properties, and DFT studies of unsymmetrical liquid crystalline dimers of biphenyl. Semantic Scholar. [Link]

-

Phase transitions of measured liquid crystals. ResearchGate. [Link]

-

Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. ResearchGate. [Link]

-

Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Scientific Research Publishing. [Link]

-

Structure of biphenyl in a nematic liquid-crystalline solvent. Journal of the Chemical Society, Faraday Transactions. [Link]

-

1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-. PubChem. [Link]

-

Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. RSC Publishing. [Link]

-

Synthesis of 4'-n-pentyl-4-biphenylcarboxylic acid. PrepChem.com. [Link]

-

Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. [Link]

-

4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]

-

Thermal conductivity of the nematic liquid crystal 4-n-pentyl-4'-cyanobiphenyl. ResearchGate. [Link]

-

Synthesis of N, N-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction. Arabian Journal of Chemistry. [Link]

-

4-Pentyl-4-biphenylcarbonitril. SLS. [Link]

-

4-Ethynyl-1,1'-biphenyl. PubChem. [Link]

Sources

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. ipme.ru [ipme.ru]

- 4. researchgate.net [researchgate.net]

- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.iucr.org [journals.iucr.org]

- 11. tandfonline.com [tandfonline.com]

- 12. xfel.tind.io [xfel.tind.io]

- 13. Structure of biphenyl in a nematic liquid-crystalline solvent - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

The Ethynyl Group: A Molecular Architect for High-Performance Biphenyl Liquid Crystals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The deliberate incorporation of the ethynyl (–C≡C–) linkage into biphenyl liquid crystal (LC) structures represents a pivotal strategy in the molecular engineering of advanced materials. This guide provides a comprehensive examination of the multifaceted effects of ethynyl substitution on the physicochemical properties of biphenyl liquid crystals. We will delve into the synthetic methodologies, particularly the Sonogashira cross-coupling reaction, and elucidate how the introduction of this rigid, linear moiety profoundly influences mesophase behavior, thermal stability, and key electro-optical parameters such as optical and dielectric anisotropy. This document serves as a technical resource, synthesizing established principles with practical insights to guide the rational design of novel liquid crystalline materials for a range of applications, from high-performance displays to advanced optical and electronic devices.

Introduction: The Strategic Role of the Ethynyl Linkage

Biphenyls have long served as a foundational core for calamitic (rod-like) liquid crystals due to their inherent rigidity and linearity, which are prerequisites for the formation of anisotropic liquid crystalline phases.[1] However, the quest for materials with superior performance characteristics—wider nematic ranges, higher clearing points, and enhanced optical and dielectric properties—necessitates sophisticated molecular design strategies. The introduction of linking groups within the mesogenic core is a powerful tool to achieve these targeted properties.

The ethynyl group, a simple triple bond between two carbon atoms, offers a unique combination of structural and electronic attributes that make it an exceptional candidate for this purpose:

-

Linearity and Rigidity: The sp-hybridization of the carbon atoms in the ethynyl group enforces a linear geometry, which extends the length and enhances the rigidity of the biphenyl mesogen. This increased molecular anisotropy is a primary driver for the stabilization of liquid crystalline phases, often leading to higher clearing temperatures (the temperature at which the material transitions to an isotropic liquid).[2]

-

π-Conjugation: The triple bond extends the π-conjugated system of the biphenyl core. This extended conjugation significantly impacts the electronic properties of the molecule, leading to a higher birefringence (optical anisotropy), a critical parameter for many optical applications.[3][4]

-

Minimal Steric Hindrance: Compared to other linking groups, the ethynyl moiety is sterically unobtrusive. This allows for close molecular packing in the liquid crystalline phases, which can influence phase behavior and thermal stability.

This guide will systematically explore how these fundamental characteristics of the ethynyl group translate into tangible effects on the macroscopic properties of biphenyl liquid crystals.

Synthesis of Ethynyl-Substituted Biphenyl Liquid Crystals: The Sonogashira Coupling

The premier synthetic route for introducing an ethynyl group into an aromatic system is the Sonogashira cross-coupling reaction.[5][6] This versatile and efficient reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

General Reaction Scheme

The general scheme for the synthesis of an ethynyl-substituted biphenyl liquid crystal via Sonogashira coupling is as follows:

Caption: Generalized Sonogashira cross-coupling reaction for synthesizing ethynyl-biphenyls.

Detailed Experimental Protocol (Illustrative Example)

This protocol outlines the synthesis of a generic 4-alkoxy-4'-(alkylethynyl)biphenyl.

Materials:

-

4-Alkoxy-4'-bromobiphenyl

-

Terminal alkyne (e.g., 1-hexyne)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

-

Inert Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and reagents. All glassware should be oven-dried.

-

Reagent Addition: To a solution of 4-alkoxy-4'-bromobiphenyl in the chosen anhydrous solvent, add the terminal alkyne, copper(I) iodide, and the palladium catalyst.

-

Base Addition: Add triethylamine to the reaction mixture. The base serves to neutralize the hydrogen halide formed during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane) and washed with water and brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired ethynyl-substituted biphenyl liquid crystal.

-

Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices:

-

Palladium and Copper Catalysts: The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition of the aryl halide. The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8] While copper-free Sonogashira protocols exist, the copper co-catalyst often allows for milder reaction conditions.[6]

-

Amine Base: The choice of an amine base like triethylamine or diisopropylamine is crucial. It not only acts as a scavenger for the generated HX but also helps in the deprotonation of the terminal alkyne.

-

Anhydrous Conditions: While some modern protocols can tolerate water, traditional Sonogashira couplings are sensitive to moisture and oxygen, which can deactivate the catalysts.[6]

Impact on Mesomorphic Properties

The introduction of an ethynyl group has a profound and predictable effect on the mesomorphic behavior of biphenyl liquid crystals.

Stabilization of Mesophases and Increased Clearing Points

The primary effect of the ethynyl linkage is the enhancement of the thermal stability of the liquid crystalline phases. The increased length-to-breadth ratio (aspect ratio) of the molecule strengthens the anisotropic van der Waals interactions, which are responsible for the formation and maintenance of the mesophase. This typically results in:

-

Higher Clearing Points (T_NI): The nematic-to-isotropic transition temperature is often significantly elevated.

-

Wider Mesophase Ranges: The temperature range over which the liquid crystalline phase exists is broadened, which is highly desirable for practical applications.[9]

For instance, the introduction of an ethynyl group can induce or stabilize nematic and smectic phases in compounds that would otherwise be non-mesogenic or have a narrow mesophase range.[2][10]

Influence on Smectic Phases

The rigid, linear nature of the ethynyl group can also promote the formation of higher-ordered smectic phases (e.g., Smectic A, Smectic C). The planarity and extended structure facilitate the lamellar packing characteristic of smectic phases.[11] In some cases, the introduction of an ethynyl linker can lead to the formation of interdigitated smectic structures.[3]

Effect on Optical and Dielectric Properties

The electronic nature of the ethynyl group directly influences the key electro-optical parameters of biphenyl liquid crystals.

Optical Anisotropy (Birefringence, Δη)

Birefringence is the difference between the refractive indices for light polarized parallel (n_e) and perpendicular (n_o) to the liquid crystal director. The extended π-conjugation provided by the ethynyl group increases the polarizability anisotropy of the molecule. This leads to a significant increase in birefringence, which is a critical property for applications in displays and photonics.[12]

Table 1: Comparative Properties of Biphenyl and Tolane (Diphenylethyne) Liquid Crystals

| Property | Biphenyl Core | Tolane (Ethynyl-Biphenyl) Core | Rationale for Change |

| Mesophase Stability | Moderate | High | Increased molecular length and rigidity.[4] |

| Clearing Point (T_NI) | Lower | Higher | Stronger anisotropic intermolecular forces.[9] |

| Birefringence (Δη) | Moderate | High | Extended π-conjugation increases polarizability anisotropy.[13] |

| Dielectric Anisotropy (Δε) | Dependent on polar groups | Often more positive or less negative | The triple bond can influence the direction and magnitude of the molecular dipole moment.[12][14] |

Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference in dielectric permittivity parallel (ε_∥) and perpendicular (ε_⊥) to the liquid crystal director.[14] The sign and magnitude of Δε determine how the liquid crystal will align in an electric field. The ethynyl group itself has a relatively small dipole moment. However, its introduction can alter the overall molecular dipole moment and its orientation relative to the long molecular axis, especially in the presence of other polar substituents (e.g., cyano, fluoro groups).

-

Positive Δε: If the net dipole moment is parallel to the long molecular axis, the dielectric anisotropy will be positive. The ethynyl group can enhance this by extending the conjugated system to which a polar group is attached.

-

Negative Δε: If the net dipole moment is perpendicular to the long molecular axis, the dielectric anisotropy will be negative. The linear nature of the ethynyl linker can help in positioning lateral polar groups (like fluorine) effectively to achieve a large negative Δε.[12]

The ability to tune the dielectric anisotropy is crucial for different display modes. For example, vertically aligned (VA) displays require negative Δε materials, while twisted nematic (TN) and in-plane switching (IPS) displays typically use positive Δε materials.[13]

Structure-Property Relationships: A Summary

The following diagram illustrates the causal relationships between the introduction of an ethynyl group and the resulting properties of biphenyl liquid crystals.

Caption: The influence of ethynyl substitution on biphenyl liquid crystal properties.

Conclusion

The incorporation of the ethynyl group is a highly effective and versatile strategy in the design of high-performance biphenyl liquid crystals. Its linear and rigid nature, combined with its ability to extend π-conjugation, provides a powerful means to enhance mesophase stability, increase clearing points, and significantly boost optical anisotropy. Furthermore, the ethynyl linker allows for fine-tuning of the dielectric anisotropy through synergistic interplay with polar substituents. A thorough understanding of these structure-property relationships, grounded in robust synthetic methodologies like the Sonogashira coupling, empowers researchers and materials scientists to rationally design and synthesize novel liquid crystalline materials with tailored properties for increasingly demanding applications in display technology, photonics, and beyond.

References

-

Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. (2009). ResearchGate. [Link]

-

Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. (2022). PubMed Central. [Link]

-

Synthesis of a novel liquid crystal based on 1,4-bis(biphenyl-4-yl)buta-1,3-diyne. (2008). J-Stage. [Link]

-

Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. (2021). MDPI. [Link]

-

Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. (2021). RSC Publishing. [Link]

-

Synthesis and liquid crystalline studies of biphenylyl-1,3,4-thiadiazoles and diphenyl-1,3,4-thiadiazoles: influence of side chain semifluorination and lateral ring fluorination. (2014). Taylor & Francis Online. [Link]

-

Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. (2021). PubMed Central. [Link]

-

Novel biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals: synthesis and characterization. (2018). Beilstein Journals. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. (2018). ResearchGate. [Link]

-

Synthesis and mesomorphic properties of novel tetrafluorinated biphenyl acetylene liquid crystals with a blue phase. (1998). CityUHK Scholars. [Link]

-

Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. (2024). Taylor & Francis Online. [Link]

-

Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (2024). Chinese Physics B. [Link]

-

Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (2013). MDPI. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2018). MDPI. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. (2017). ResearchGate. [Link]

-

Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. [Link]

-

Biphenyl liquid crystal epoxy containing flexible chain: Synthesis and thermal properties. (2020). ResearchGate. [Link]

-

Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. (2015). UEA Digital Repository. [Link]

Sources

- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QM01116C [pubs.rsc.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. HTTP500 内部服务器出错 [cpb.iphy.ac.cn]

The Pivotal Role of the Pentyl Chain in Dictating the Mesomorphic Landscape of 4-Ethynyl-4'-pentyl-1,1'-biphenyl: A Technical Guide

This in-depth technical guide explores the profound influence of the terminal pentyl chain on the mesophases of 4-Ethynyl-4'-pentyl-1,1'-biphenyl. Directed at researchers, scientists, and professionals in drug development and materials science, this document provides a comprehensive analysis of the structure-property relationships that govern the liquid crystalline behavior of this class of molecules. We will delve into the theoretical underpinnings, experimental characterization methodologies, and the causal effects of the pentyl group's conformational flexibility and steric interactions on mesophase stability and type.

Introduction: The Architectural Nuances of Biphenyl-Based Liquid Crystals

Liquid crystals represent a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] This unique behavior is a direct consequence of the molecular architecture of the constituent molecules, known as mesogens.[2] The this compound system serves as an exemplary case study for understanding how subtle modifications to molecular structure can dramatically alter macroscopic properties. The rigid biphenyl core, coupled with the linear ethynyl group, provides the necessary anisotropy for the formation of liquid crystalline phases. However, it is the flexible pentyl chain that fine-tunes the intermolecular interactions, ultimately determining the specific type and temperature range of the observed mesophases. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its behavior from closely related structures and foundational principles of liquid crystal physics.

Molecular Architecture and its Implications

The mesomorphic behavior of this compound is a synergistic interplay of its three key structural components:

-

The Biphenyl Core: This rigid, aromatic core is the primary contributor to the molecule's shape anisotropy, a prerequisite for liquid crystallinity. The pi-stacking interactions between the biphenyl rings of adjacent molecules promote the long-range orientational order characteristic of mesophases.

-

The Ethynyl Group: The linear and rigid nature of the carbon-carbon triple bond extends the length of the rigid core, enhancing the overall molecular anisotropy. This often leads to an increase in the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

-

The Pentyl Chain: This flexible alkyl chain plays a crucial role in modulating the intermolecular forces. Its length and conformational freedom influence the packing efficiency of the molecules, which in turn dictates the stability and type of the mesophase. The pentyl chain can disrupt the close packing required for a stable crystalline phase at lower temperatures, thus favoring the formation of liquid crystalline phases.

The delicate balance between the rigid core's tendency to form ordered structures and the flexible chain's disordering effect is what gives rise to the rich polymorphism observed in this class of compounds.

Experimental Characterization of Mesophases

A multi-technique approach is essential for the unambiguous characterization of liquid crystalline mesophases. The following experimental protocols provide a self-validating system for elucidating the thermal and structural properties of materials like this compound.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for identifying phase transitions by measuring the heat flow into or out of a sample as a function of temperature.[3]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Heat the sample to a temperature well above its expected clearing point (e.g., 150 °C) at a rate of 10 °C/min to erase any previous thermal history.

-

Cool the sample to a low temperature (e.g., -20 °C) at a controlled rate of 10 °C/min.

-

Heat the sample again to the isotropic phase at 10 °C/min.

-

-

Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions to higher entropy states (e.g., crystal to nematic, nematic to isotropic), while exothermic peaks on cooling represent the reverse transitions. The peak onset temperature is taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a powerful technique for visualizing the unique textures of different liquid crystal phases, allowing for their identification.[4]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the sample on a clean glass microscope slide.

-

Cell Assembly: Cover the sample with a coverslip.

-

Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

-

Observation:

-

Heat the sample slowly while observing it through the crossed polarizers.

-

Upon melting, the isotropic liquid phase will appear dark.

-

On cooling from the isotropic phase, the formation of a liquid crystalline phase will be indicated by the appearance of birefringence (light transmission).

-

The characteristic textures observed (e.g., Schlieren, marbled) can be used to identify the specific mesophase (e.g., nematic).

-

Record the temperatures at which these textural changes occur.

-

X-ray Diffraction (XRD)

XRD provides definitive information about the molecular arrangement and dimensionality of order in liquid crystal phases.[5]

Experimental Protocol:

-

Sample Preparation: Load the liquid crystal sample into a thin-walled glass capillary tube (typically 0.5-1.0 mm diameter).

-

Sealing: Flame-seal the capillary to prevent sample degradation.

-

Mounting: Mount the capillary in a temperature-controlled sample holder in the X-ray diffractometer.

-

Data Collection:

-

Set the desired temperature for the mesophase of interest.

-

Expose the sample to a monochromatic X-ray beam.

-

Collect the scattered X-rays on a 2D detector.

-

-

Data Analysis:

-

Small-angle region (SAXS): Sharp Bragg peaks in this region are indicative of layered structures (smectic phases). The position of the peaks can be used to calculate the layer spacing.

-

Wide-angle region (WAXS): A diffuse halo in this region indicates liquid-like order within the layers or in the nematic phase. The position of the halo corresponds to the average intermolecular distance.

-

Influence of the Pentyl Chain on Mesophase Behavior

While specific data for this compound is elusive, we can predict its mesomorphic properties based on systematic studies of similar liquid crystal series. The well-characterized 4'-pentyl-4-biphenylcarbonitrile (5CB) provides a valuable point of comparison.

Table 1: Comparison of Mesomorphic Properties of 5CB and Predicted Behavior of this compound

| Compound | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) | Mesophase Range (°C) |

| 4'-pentyl-4-biphenylcarbonitrile (5CB) | 22.5 | 35.0 | 12.5 |

| This compound (Predicted) | Lower than 5CB | Higher than 5CB | Broader than 5CB |

Causality behind the Predicted Behavior:

-

Lowering of the Melting Point: The ethynyl group, being less polar than the cyano group in 5CB, is expected to lead to weaker crystal lattice forces. The flexible pentyl chain further disrupts crystalline packing. This combination is predicted to lower the crystal to nematic transition temperature compared to 5CB.

-

Broadening of the Nematic Range: The replacement of the cyano group with the ethynyl group increases the length and linearity of the rigid molecular core. This enhanced anisotropy is expected to stabilize the nematic phase, leading to a higher nematic to isotropic transition temperature (clearing point). The net effect is a broader nematic range, a desirable property for many applications.

-

The "Odd-Even" Effect: In homologous series of liquid crystals, an "odd-even" effect is often observed in the clearing points as the alkyl chain length is varied. This is attributed to the different orientations of the terminal C-C bond relative to the long molecular axis for chains with an odd versus an even number of carbon atoms. For a pentyl chain (odd number of carbons), the terminal C-C bond is more aligned with the molecular axis, which can lead to a slight increase in the clearing point compared to its even-numbered neighbors (butyl and hexyl).

Structure-Property Relationships: The Pentyl Chain's Conformational Landscape

The conformational flexibility of the pentyl chain is a key determinant of the mesophase behavior. In the crystalline state, the chain is typically in an all-trans conformation to maximize packing efficiency. In the nematic phase, the chain has more conformational freedom, but it is still constrained by the anisotropic environment. The average orientation of the pentyl chain influences the overall shape of the molecule and its interactions with its neighbors.

The length of the alkyl chain is also critical. Shorter chains (e.g., methyl, ethyl) may not provide enough steric hindrance to prevent crystallization, leading to a narrow or non-existent mesophase range. Longer chains can lead to the formation of more ordered smectic phases, where the molecules are arranged in layers. The pentyl chain is often in a "sweet spot" that favors the formation of a broad nematic phase.

Conclusion

The terminal pentyl chain in this compound is not a passive appendage but an active modulator of its liquid crystalline properties. Its conformational flexibility and length work in concert with the rigid biphenyl-ethynyl core to frustrate crystallization and stabilize the nematic mesophase over a broad temperature range. While direct experimental data for this specific compound remains to be extensively documented, a thorough understanding of the principles of liquid crystal design and analysis of analogous systems allows for a robust prediction of its behavior. The experimental protocols detailed herein provide a comprehensive framework for the characterization of this and other novel liquid crystalline materials, enabling the rational design of molecules with tailored mesomorphic properties for advanced applications.

References

-

Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH. [Link]

-

Kula, P., Spadlo, A., Dziaduszek, J., & Urban, S. (2018). Mesomorphic, dielectric, and optical properties of fluorosubstituted biphenyls, terphenyls, and quaterphenyls. Liquid Crystals, 45(13-15), 2023-2035. [Link]

-

Leadbetter, A. J. (1979). X-Ray Diffraction by Liquid Crystals. Molecular Crystals and Liquid Crystals, 60(1-2), 1-43. [Link]

-

Singh, S. (2000). Phase transitions in liquid crystals. Physics Reports, 324(2-3), 107-269. [Link]

-

Wikipedia contributors. (2023, November 29). 4-Cyano-4′-pentylbiphenyl. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). 4-Pentylbiphenyl. [Link]

-

PubChem. (n.d.). 1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-. [Link]

-

Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. [Link]

-

Mettler Toledo. (n.d.). How to Prepare Samples for Differential Scanning Calorimetry (DSC). [Link]

-

IOSR Journal of Engineering. (2018). Thermal Analysis of Liquid Crystal Mixtures. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-((2-Ethyl-4-((4'-pentyl-[1,1'-biphenyl]-4-yl)ethynyl)phenyl)ethynyl)aniline|BLD Pharm [bldpharm.com]

- 3. 4′-ペンチル-4-ビフェニルカルボニトリル liquid crystal (nematic), 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

Navigating the Procurement and Purity of 4-Ethynyl-4'-pentyl-1,1'-biphenyl: A Technical Guide for Researchers

For researchers and professionals engaged in the development of advanced materials, particularly in the realms of liquid crystals, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs), the procurement of high-purity chemical intermediates is a critical determinant of experimental success. 4-Ethynyl-4'-pentyl-1,1'-biphenyl, a tolane derivative with a biphenyl core, is a molecule of significant interest due to its rigid, linear structure and versatile reactivity, making it a valuable building block in the synthesis of advanced organic electronic materials.